Methyl 5-(heptafluoropropyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(heptafluoropropyl)furan-2-carboxylate: is a chemical compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a heptafluoropropyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(heptafluoropropyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with heptafluoropropyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include the use of a solvent such as dimethylformamide and a catalyst like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(heptafluoropropyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(heptafluoropropyl)furan-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(heptafluoropropyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(heptafluoropropyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can be exploited in drug design to improve the bioavailability and efficacy of pharmaceuticals .
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with potential antimicrobial activity.
Methyl 2-furoate: A simpler furan derivative used in the fragrance and flavor industry.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Known for its potential therapeutic applications.
Uniqueness: Methyl 5-(heptafluoropropyl)furan-2-carboxylate is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
104939-25-5 |
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Molecular Formula |
C9H5F7O3 |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
methyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H5F7O3/c1-18-6(17)4-2-3-5(19-4)7(10,11)8(12,13)9(14,15)16/h2-3H,1H3 |
InChI Key |
KSZFPYHYSBXOPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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